Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

LSD1 inhibition Epigenetics Oncology

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic small-molecule benzimidazole-benzamide derivative with the molecular formula C22H19N3O3 and a molecular weight of 373.4 g/mol. It belongs to a class of compounds investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in oncology.

Molecular Formula C22H19N3O3
Molecular Weight 373.412
CAS No. 896011-08-8
Cat. No. B2885569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
CAS896011-08-8
Molecular FormulaC22H19N3O3
Molecular Weight373.412
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
InChIKeyTUDPHQRQRBJNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS 896011-08-8) Procurement & Identification Guide


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic small-molecule benzimidazole-benzamide derivative with the molecular formula C22H19N3O3 and a molecular weight of 373.4 g/mol . It belongs to a class of compounds investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in oncology [1]. Its structure features a 2-phenylbenzimidazole core linked to a 2,3-dimethoxybenzamide moiety, a scaffold associated with reversible LSD1 inhibition in patent disclosures.

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Generic Substitution


Within the benzimidazole-benzamide LSD1 inhibitor class, minor structural variations profoundly alter target engagement and cellular potency [1]. The 2,3-dimethoxy substitution pattern on the benzamide ring is not merely decorative; it modulates electron density, hydrogen-bonding capacity, and steric fit within the LSD1 active site, directly affecting the inhibitor's residence time and selectivity profile. Replacing this compound with a generic analog—such as a non-methoxylated or differently methoxylated benzamide—risks losing the specific binding interactions that drive potency, as evidenced by structure-activity relationship (SAR) studies in related patent families where methoxy positional isomerism yielded up to 10-fold differences in IC50 values [1]. Therefore, substitution without confirmatory biochemical validation cannot be considered scientifically equivalent.

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide Selection


LSD1 Biochemical Inhibition Potency in the Context of Reversible Inhibitor Class

In biochemical assays for LSD1 inhibition, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide demonstrates low-micromolar to sub-micromolar potency, consistent with the reversible benzimidazole-benzamide inhibitor class [1]. The IC50 range of approximately 0.24–2.1 µM positions it competitively relative to early-stage reversible LSD1 inhibitors, though no direct head-to-head comparison under identical assay conditions is available for this specific compound against its closest analogs.

LSD1 inhibition Epigenetics Oncology

LSD1 Binding Affinity via Microscale Thermophoresis

The binding affinity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide for recombinant human LSD1 (157–852 aa) has been measured by microscale thermophoresis (MST), yielding a Kd of 350 nM [1]. This biophysical measurement provides a target engagement benchmark that complements enzymatic IC50 data. However, no MST Kd values are publicly available for the most direct structural analogs under identical conditions, limiting the ability to quantify a differential affinity advantage.

Binding affinity LSD1 Biophysical characterization

Structural Differentiation from N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide Positional Isomer

The compound differs from its positional isomer N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide in the attachment point of the phenyl linker (ortho vs. para). This structural variation alters the dihedral angle between the benzimidazole and benzamide pharmacophores, which in related benzimidazole series has been shown to modulate LSD1 inhibitory potency by affecting the depth of ligand penetration into the active site pocket. Quantitative IC50 or Kd values for the para-isomer are not publicly available, preventing a direct numeric comparison, but the ortho-connectivity in the target compound is the specific scaffold claimed in multiple LSD1 patent families [1].

Positional isomerism SAR Benzimidazole connectivity

Dimethoxy Substitution Pattern as a Key Selectivity Determinant

The 2,3-dimethoxybenzamide moiety distinguishes this compound from mono-methoxy, 3,4-dimethoxy, and non-methoxylated benzamide analogs within the benzimidazole series [1]. In closely related LSD1 inhibitor patent families, dimethoxy substitution patterns on the benzamide ring have been shown to influence selectivity against monoamine oxidase A (MAO-A) and MAO-B, with 2,3-dimethoxy configurations generally retaining LSD1 potency while reducing off-target MAO inhibition compared to 3,4-dimethoxy variants [2]. Quantitative selectivity data specific to this compound are not publicly disclosed.

Methoxy SAR Selectivity Benzamide derivatives

Physicochemical Properties and Drug-Likeness Relative to In-Class LSD1 Inhibitors

With a molecular weight of 373.4 g/mol, CLogP ~3.5 (estimated), and 3 hydrogen bond donors, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide operates within favorable drug-like space . Compared to larger, more lipophilic LSD1 inhibitors in the same benzimidazole class (e.g., certain cyclopropylamine-containing covalent inhibitors with MW >450 and ClogP >4.5), this compound offers a reduced lipophilic burden, which may translate into improved aqueous solubility and lower metabolic clearance risk [1].

Drug-likeness Physicochemical profile Lipinski parameters

Commercial Availability and Purity Benchmarking

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is available from multiple research chemical suppliers with typical reported purity of ≥95% . In contrast, many closely related analogs in the benzimidazole-benzamide series, particularly those with specific substitution patterns, are sold as custom synthesis products with variable purity and longer lead times. This compound benefits from catalog-level availability, reducing procurement friction for repeat studies.

Procurement Purity Supply chain

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide: Optimal Research and Industrial Application Scenarios


LSD1 Target Engagement and Epigenetic Probe Studies

The compound serves as a reversible, non-covalent chemical probe for LSD1 target engagement studies in biochemical and biophysical assays. Its Kd of 350 nM by MST [1] and IC50 range of 0.24–2.1 µM in enzymatic assays provide a baseline for occupancy normalization in cellular thermal shift assays (CETSA) and BRET-based target engagement platforms. Researchers should establish in-house IC50 values against their specific LSD1 construct before initiating cell-based studies.

Structure-Activity Relationship (SAR) Expansion Campaigns for LSD1 Inhibitors

The ortho-connected 2-phenylbenzimidazole scaffold with 2,3-dimethoxy substitution represents a privileged starting point for SAR exploration around the benzamide moiety, as evidenced by its inclusion in patent disclosures from multiple organizations [1]. Medicinal chemistry teams can use this compound as a reference standard to benchmark newly synthesized analogs in LSD1 enzymatic and cellular assays.

Selectivity Profiling Against MAO Isoforms

Given the class-level inference that 2,3-dimethoxy substitution may offer improved selectivity over MAO-A and MAO-B compared to 3,4-dimethoxy variants [1], this compound is an appropriate candidate for systematic selectivity profiling. Researchers should incorporate MAO-A and MAO-B counter-screens at physiologically relevant concentrations (1–10 µM) to quantify the selectivity window and confirm the advantage over other dimethoxy positional isomers.

Physicochemical Benchmarking in Hit-to-Lead Optimization

With its favorable molecular weight (373.4 g/mol) and predicted moderate lipophilicity (CLogP ~3.5) [1], this compound can serve as a physicochemical benchmark for lead-like properties within the benzimidazole LSD1 inhibitor class. It is suitable for aqueous solubility, microsomal stability, and permeability assays to establish baseline ADME parameters against which more elaborated analogs can be compared.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.